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Compound of Interest

Compound Name:
2,4-Bis(trichloromethyl)-1,3,5-

triazine

CAS No.: 3599-74-4

Cat. No.: B14168683 Get Quote

Executive Summary
This guide details the formulation and processing of negative-tone chemically amplified

photoresists (CARs) utilizing halomethyl-1,3,5-triazine photoacid generators (PAGs). While

sulfonium and iodonium salts are common in Deep UV (DUV) lithography, triazine PAGs offer

distinct advantages for i-line (365 nm) and broadband lithography, including high quantum

efficiency and cost-effectiveness.

This protocol is specifically designed for researchers in drug delivery and BioMEMS, where

creating robust, solvent-resistant microfluidic channels is critical. The formulation described

utilizes a Novolac resin matrix crosslinked with Hexamethoxymethylmelamine (HMMM),

catalyzed by acid generated from a styryl-triazine derivative.

Chemical Mechanism & Rationale[1][2][3][4][5][6][7]
The Photoacid Generator (PAG)
The core of this formulation is the triazine PAG. Unlike ionic PAGs (onium salts), halomethyl

triazines are non-ionic and soluble in a wider range of organic solvents.

Compound Selected: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine.[1]
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Rationale: The methoxystyryl group extends the conjugation of the triazine ring, red-shifting

the absorption maximum to overlap effectively with the i-line (365 nm) emission of mercury

arc lamps, which are standard in academic and R&D aligners.

The Acid Generation Pathway
Upon UV exposure, the triazine undergoes homolytic cleavage of the C-Cl bond. The resulting

chlorine radical abstracts a hydrogen atom from the solvent or polymer matrix to form

Hydrochloric Acid (HCl). This strong acid is the catalyst for the subsequent step.

The Crosslinking Mechanism (Chemical Amplification)
This is a "Chemically Amplified Resist" (CAR). The exposure only generates the catalyst. The

actual solubility change occurs during the Post-Exposure Bake (PEB).

Acid Generation: UV light releases

.

Activation: The

protonates the methoxy groups on the HMMM crosslinker.

Crosslinking: The activated HMMM reacts with the hydroxyl (-OH) groups of the Novolac

resin, releasing methanol and forming a robust ether network. This renders the exposed

region insoluble in the developer.
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Figure 1: Photochemical acid generation followed by thermally activated crosslinking.

Formulation Protocol
Safety Note: Triazine PAGs and solvents are chemical irritants. Perform all mixing in a yellow-

light (UV-filtered) fume hood.

Materials Checklist
Matrix Resin: Cresol Novolac Resin (MW ~3,000–5,000). Provides high etch resistance and

thermal stability.

Crosslinker: Hexamethoxymethylmelamine (HMMM) (e.g., Cymel 303).

PAG: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine.[1]

Solvent: Propylene Glycol Monomethyl Ether Acetate (PGMEA).

Leveling Agent: Fluorinated surfactant (e.g., FC-4430, <0.1%) to prevent striations.
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Composition Table (Standard High-Contrast Recipe)
Component Function

Weight % (of
Solids)

Weight % (Total
Solution)

Novolac Resin Polymer Matrix 80.0% 24.0%

HMMM Crosslinker 15.0% 4.5%

Triazine PAG Photoacid Generator 5.0% 1.5%

PGMEA Solvent N/A 70.0%

Total 100% 100%

Mixing Procedure
Dissolution: Dissolve the Novolac resin in PGMEA in an amber HDPE bottle. Stir

magnetically for 4 hours until clear.

Add Actives: Add the HMMM and Triazine PAG. Stir for an additional 2 hours. Ensure the

PAG is fully dissolved; triazines can have limited solubility compared to onium salts.

Filtration: Filter the solution through a 0.2 µm PTFE syringe filter. This is critical to remove

undissolved particles that cause comets/defects during spin coating.

Degassing: Let the solution sit for 1 hour to allow microbubbles to rise.

Processing Protocol (Lithography Workflow)
This workflow is optimized for a film thickness of approximately 2–3 µm.

Substrate Preparation
Clean: Piranha clean (H2SO4:H2O2 3:1) or O2 Plasma ash to remove organics.

Dehydrate: Bake wafer at 200°C for 5 minutes to remove surface moisture.

Prime: Vapor prime with HMDS (Hexamethyldisilazane) to improve adhesion. Note: Novolac

adheres well to Si, but HMDS ensures structures don't peel during development.
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Coating & Baking
Dispense: Static dispense 2 mL of resist onto the wafer center.

Spin:

Spread: 500 RPM for 5 seconds (100 RPM/s ramp).

Cast: 3000 RPM for 45 seconds (1000 RPM/s ramp).

Soft Bake (SB): 95°C for 60 seconds on a contact hotplate.

Purpose: Evaporate solvent.

Caution: Do not overbake; thermal decomposition of the PAG can cause "dark erosion"

(unexposed areas crosslinking).

Exposure
Source: i-line (365 nm) stepper or contact aligner.

Dose: 40–80 mJ/cm².

Note: Triazines are highly sensitive. Overexposure can lead to T-topping (wide top, narrow

bottom) due to high absorbance at the surface preventing light from reaching the substrate.

Post-Exposure Bake (PEB) - THE CRITICAL STEP
Condition: 110°C for 60 seconds.

Mechanism:[2][3][1][4] The acid generated during exposure is inactive at room temperature.

Heat is required to catalyze the HMMM-Novolac reaction.

Observation: You may see a faint latent image form due to the refractive index change of the

crosslinked network.

Development
Developer: TMAH (Tetramethylammonium Hydroxide) 2.38% (Standard 0.26N).
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Method: Puddle or Immersion for 60 seconds.

Rinse: Deionized (DI) water cascade rinse.

Dry: N2 blow dry.
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Figure 2: Standard lithographic processing workflow for Triazine/Novolac negative resist.
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Troubleshooting & Expert Insights
The "T-Topping" Phenomenon
Triazine PAGs have high molar extinction coefficients. If the PAG concentration is too high

(>5%), the top layer of the resist absorbs most of the UV light, leaving the bottom

underexposed. Upon development, this results in "undercut" or "T-shaped" profiles.

Fix: Reduce PAG loading to 2-3% or increase exposure dose slightly to bleach the top layer

(if the PAG exhibits photobleaching).

Acid Diffusion & Standing Waves
Because this is a chemically amplified system, the acid can diffuse during PEB.

Standing Waves: Interference patterns from reflective substrates (Silicon) can cause

"ripples" in the sidewalls.

Fix: The PEB step helps smooth these out via acid diffusion. If ripples persist, use a Bottom

Anti-Reflective Coating (BARC) or increase PEB temperature by 5°C (carefully).

Volatility
The acid generated is often HCl (or HBr depending on the triazine). HCl is volatile.

Risk: If the delay between Exposure and PEB is too long, acid may evaporate from the

surface, leading to "T-topping" (surface inhibition).

Protocol Rule: Minimize the delay between Exposure and PEB (< 5 minutes).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. wernerblank.com [wernerblank.com]

3. evitachem.com [evitachem.com]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Formulation of Negative-Tone
Photoresists using Triazine PAGs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14168683#formulation-of-negative-tone-photoresists-
using-triazine-pags]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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